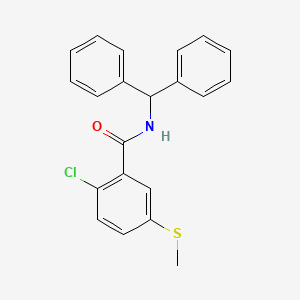

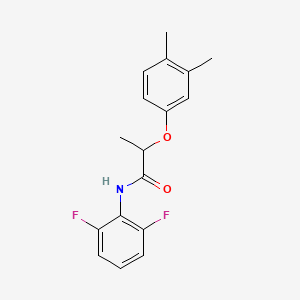

N~2~-(2-溴苯基)-N~1~-(3,4-二氟苯基)-N~2~-(甲磺酰基)甘氨酰胺

描述

Synthesis Analysis

The synthesis of compounds related to N2-(2-bromophenyl)-N1-(3,4-difluorophenyl)-N2-(methylsulfonyl)glycinamide involves various strategies, including visible-light-promoted radical (phenylsulfonyl)methylation reactions starting from bromomethyl phenyl sulfone derivatives, offering a mild and efficient access to various (phenylsulfonyl)methylated compounds (Liu & Li, 2016).

Molecular Structure Analysis

The molecular structure of related compounds can be analyzed through X-ray diffraction, IR, and NMR spectroscopy techniques. For example, a study on the crystal structure and spectroscopic properties of a closely related sulfonamide derived from an environmentally friendly cyclization reaction in water shows the importance of stereo-selective tandem allylamine isomerization/Diels-Alder cyclo-addition sequence for the assembly of complex nitrogen-containing heterocycles (Alaşalvar et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N2-(2-bromophenyl)-N1-(3,4-difluorophenyl)-N2-(methylsulfonyl)glycinamide and its analogs can be diverse. For instance, the [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes provides a stereoselective method for the synthesis of cyclic sulfoximines, where the difluoro(phenylsulfonyl)methyl group plays a crucial role (Ye et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, of N2-(2-bromophenyl)-N1-(3,4-difluorophenyl)-N2-(methylsulfonyl)glycinamide and similar compounds, can be influenced by their molecular structure. The presence of sulfonyl and fluorine groups can significantly affect these properties, as demonstrated in studies on related compounds (Rajkotia et al., 1997).

Chemical Properties Analysis

The chemical properties of N2-(2-bromophenyl)-N1-(3,4-difluorophenyl)-N2-(methylsulfonyl)glycinamide, such as reactivity with nucleophiles, electrophiles, and its behavior in various chemical reactions, can be explored through synthetic methodologies and reaction mechanisms. Studies on related sulfonamides and sulfoximines provide insights into the reactivity patterns and potential applications of these compounds in organic synthesis (Han, 2010).

科学研究应用

合成和化学性质

N2-(2-溴苯基)-N1-(3,4-二氟苯基)-N2-(甲磺酰基)甘氨酰胺由于其结构复杂,可能参与各种合成和化学性质研究。具有类似结构基序的化合物因其潜在的生物活性和与生物系统的相互作用而被合成。例如,从苯乙酮和甘氨酸衍生物开始合成3-氨基吡咯及其衍生物已被探索用于抗惊厥活性,突出了溴苯基和甲磺酰基在药物化学中的重要性(Unverferth等人,1998)。类似地,已合成并显示出显着的抗病原活性,特别是针对以生物膜生长而闻名的菌株,这表明在抗微生物疗法中具有潜在应用的硫脲衍生物,其中含有溴苯基基团(Limban等人,2011)。

材料科学和电化学应用

在材料科学领域,3-(苯硫吩)的衍生物,包括具有甲磺酰基苯基基团的衍生物,已被研究其作为电化学电容器中活性材料的适用性。这些研究表明,此类聚合物的电化学性能可以显着地受其分子结构的影响,为电容器应用中的高能量和功率密度提供了途径(Ferraris等人,1998)。

光催化和有机合成

使用溴甲基苯基砜衍生物对富电子杂芳烃进行光催化(苯磺酰基)甲基化代表了另一个应用领域。该方法为各种(苯磺酰基)甲基化化合物提供了一条温和有效的途径,证明了溴苯基和甲磺酰基在温和条件下有机合成中的效用(Liu & Li,2016)。

属性

IUPAC Name |

2-(2-bromo-N-methylsulfonylanilino)-N-(3,4-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrF2N2O3S/c1-24(22,23)20(14-5-3-2-4-11(14)16)9-15(21)19-10-6-7-12(17)13(18)8-10/h2-8H,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGQPNBPPOBTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)NC1=CC(=C(C=C1)F)F)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrF2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-(2-bromophenyl)-N-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{[({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4628282.png)

![2-[(methylsulfonyl)(phenyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4628289.png)

![methyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate](/img/structure/B4628296.png)

![4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4628305.png)

![3-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4628316.png)

![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4628335.png)

![methyl {[4-allyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4628343.png)

![2-[(3-phenylpropyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4628345.png)

![N-[3-(propionylamino)phenyl]isonicotinamide](/img/structure/B4628353.png)

![[1-(2-chlorobenzyl)-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4628359.png)